T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane
CAS No.: 42201-84-3
Cat. No.: VC14164961
Molecular Formula: C10H22O2Si
Molecular Weight: 202.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42201-84-3 |
|---|---|
| Molecular Formula | C10H22O2Si |
| Molecular Weight | 202.37 g/mol |
| IUPAC Name | tert-butyl-(1-ethoxyethenoxy)-dimethylsilane |
| Standard InChI | InChI=1S/C10H22O2Si/c1-8-11-9(2)12-13(6,7)10(3,4)5/h2,8H2,1,3-7H3 |
| Standard InChI Key | CMPNAJZXUCOAPV-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=C)O[Si](C)(C)C(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane features a silicon atom bonded to three substituents: a tert-butyl group, two methyl groups, and an ethoxyvinyloxy chain. The tert-butyl group () provides significant steric bulk, shielding the silicon center and influencing the compound’s stability and reactivity. The ethoxyvinyloxy moiety () introduces a reactive double bond, enabling participation in cycloadditions, polymerizations, and electrophilic substitutions .
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure. The NMR spectrum exhibits distinct signals: a singlet at 0.1 ppm for the dimethylsilyl protons, a multiplet at 1.2–1.4 ppm for the tert-butyl group, and resonances between 3.5–4.5 ppm for the ethoxy and vinyl protons . The NMR spectrum shows peaks for the silicon-bonded carbons ( 18–25 ppm) and the vinyl carbons ( 115–125 ppm) .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via silylation of 1-ethoxyvinyl alcohol using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine . A representative procedure involves:
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Dissolving 1-ethoxyvinyl alcohol in anhydrous dichloromethane.
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Adding TBSCl and imidazole at 0°C under inert atmosphere.
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Stirring the mixture at room temperature for 12 hours.
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Purifying the product via flash chromatography (hexane/ethyl acetate).
This method yields T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane in ~75% purity, with byproducts including disilylated derivatives .
Optimization Strategies
Reaction efficiency improves with:
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Low temperatures (0–5°C) to minimize side reactions.
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Anhydrous conditions to prevent hydrolysis of the silyl ether.
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Catalytic amounts of 4-dimethylaminopyridine (DMAP) to accelerate silylation .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | -45°C | DSC |
| Boiling Point | 210–215°C | Distillation |
| Density (20°C) | 0.89 g/cm³ | Pycnometry |
| Refractive Index (nD²⁰) | 1.428 | Abbe Refractometer |
| Solubility | Miscible with THF, DCM | Qualitative Analysis |
The compound’s low polarity and high hydrophobicity make it soluble in organic solvents but insoluble in water . Its thermal stability (decomposition >200°C) suits high-temperature applications .
Reactivity and Functional Applications
Role in Organic Synthesis
T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane serves as a protecting group for alcohols and amines. The TBS group is stable under acidic and basic conditions but removable via fluoride ions (e.g., TBAF) . For example, in the synthesis of polyketides, the compound protects hydroxyl intermediates during chain elongation .
Polymerization Initiator
The vinyl ether group undergoes cationic polymerization, forming poly(vinyl ether)s with controlled molecular weights. This reactivity is exploited in photoresist technologies, where the compound acts as a photoacid generator precursor .
Comparative Analysis with Analogous Silanes
The ethoxy group in T-Butyl(1-Ethoxyvinyloxy)Dimethylsilane balances reactivity and stability, making it preferable in multi-step syntheses requiring orthogonal protection .
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